N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide
Description
Historical Context of Multi-Heterocyclic Hybrid Development
The conceptual foundation for hybrid molecules emerged from late 20th-century observations that polypharmacology could overcome limitations in single-target therapies. Transition-metal catalyzed multi-component reactions revolutionized heterocyclic synthesis, enabling efficient construction of complex scaffolds previously inaccessible through classical condensation chemistry. The period 2000-2010 saw validated examples like lapatinib (tyrosine kinase inhibitor combining quinazoline and furan moieties) demonstrating clinical advantages of hybrid architectures.
Critical breakthroughs included:
Significance of Thiazole-Pyridazinone Scaffold in Drug Discovery
The thiazole-pyridazinone core provides three distinct pharmacological advantages:
Electronic Complementarity : Thiazole's electron-rich aromatic system (HOMO = -8.9 eV) pairs with pyridazinone's electron-deficient ring (LUMO = -1.3 eV), creating charge-transfer complexes that enhance membrane permeability.
Conformational Restriction : X-ray crystallography reveals the dihedral angle between thiazole and pyridazinone rings stabilizes at 112°±5°, pre-organizing the molecule for ATP-binding pocket insertion.
Dual Kinase Modulation : Hybrids demonstrate simultaneous inhibition of VEGF-R2 (Kd = 38 nM) and PDGFR-β (Kd = 112 nM) through allosteric interactions facilitated by the fused heterocycles.
Recent structure-activity relationship (SAR) studies quantify moiety contributions:
| Pharmacophore | Contribution to IC50 Reduction | Target Affinity Enhancement |
|---|---|---|
| Thiazole | 62% ± 8% | 5.2-fold ± 1.1 |
| Pyridazinone | 78% ± 5% | 8.7-fold ± 2.3 |
| Hybrid Core | 94% ± 3% | 22.4-fold ± 4.6 |
Evolution of Sulfamoylbenzamide Incorporation Strategies
The sulfamoylbenzamide moiety underwent three generations of optimization in hybrid design:
First Generation (2010-2015) : Direct conjugation via ethylenediamine linkers yielded molecules with potent CA-IX inhibition (Ki = 14 nM) but poor solubility (logP = 3.8).
Second Generation (2016-2020) : Introduction of polyethylene glycol spacers improved aqueous solubility (logP = 2.1) while maintaining nanomolar CA-IX affinity (Ki = 18 nM).
Third Generation (2021-Present) : Triptycene-based rigid linkers enhanced blood-brain barrier penetration (Pe = 28 × 10^-6 cm/s) through induced dipole interactions with endothelial membranes.
Crystallographic evidence shows the sulfamoyl group coordinates active-site zinc ions in carbonic anhydrases (bond length = 2.1 Å), while the benzamide aromatic system engages in π-stacking with His94 (distance = 3.8 Å).
Research Milestones in Hybrid Molecule Development
Landmark achievements in this structural class include:
- 2018 : First demonstration of hypoxia-selective cytotoxicity (IC50 normoxia = 48 μM vs IC50 hypoxia = 1.2 μM)
- 2020 : Discovery of pH-dependent carbonic anhydrase XII inhibition (Ki pH 6.5 = 4 nM vs Ki pH 7.4 = 38 nM)
- 2022 : Proof of concept for blood-brain barrier penetration using 11C-labeled analogs (brain uptake = 3.8% ID/g)
Mechanistic studies reveal three concurrent modes of action:
Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-11-17(28-12(2)21-11)15-7-8-16(24)23(22-15)10-9-20-18(25)13-3-5-14(6-4-13)29(19,26)27/h3-8H,9-10H2,1-2H3,(H,20,25)(H2,19,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKGTDWJZSSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a complex organic compound that exhibits significant biological activity. This compound features multiple heterocyclic structures, notably thiazole and pyridazine moieties, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.5 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1251706-67-8 |
The biological activity of this compound is believed to involve interaction with specific molecular targets within biological systems. For instance, compounds containing thiazole and pyridazine rings often exhibit mechanisms involving enzyme inhibition or disruption of cellular signaling pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole and pyridazine exhibit promising antitumor activity. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines, including lung cancer cells (A549 and HCC827) .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor potential of related compounds, the following IC50 values were recorded:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 6.26 |
| Compound 2 | HCC827 | 6.48 |
| Compound 3 | NCI-H358 | 20.46 |
These results indicate that modifications to the chemical structure can significantly impact biological efficacy.
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria have shown that these compounds can inhibit bacterial growth effectively.
Testing Methodology
Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, targeting organisms such as Escherichia coli and Staphylococcus aureus .
Results Summary:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific substitutions on the thiazole and pyridazine rings can enhance biological activity. For instance, the presence of electron-withdrawing groups has been linked to increased potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles (pyridazinone, thiazole) and substituents (sulfonamide, benzamide). Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives
Key Observations:
Structural Variations Impacting Activity :
- The sulfamoyl group in the target compound and 5a may improve water solubility compared to halogenated analogs (8a-b) .
- Halogen substituents (e.g., bromo in 8a, iodo in 8b) correlate with increased cytotoxicity, likely due to enhanced electrophilicity and membrane penetration .
- Thiazole-containing derivatives (e.g., ) exhibit distinct target profiles, such as protease or kinase inhibition, suggesting the 2,4-dimethylthiazole in the target compound may confer unique selectivity .
Synthetic Efficiency: Yields for pyridazinone derivatives vary widely (10–99.9%), influenced by substituent reactivity. For example, iodophenyl derivatives (8b) show higher yields than bromophenyl analogs (8a) due to improved leaving-group kinetics .
Pharmacological Trends: Methylthio-benzyl groups (8a-c) are associated with anti-inflammatory activity, while methoxybenzyl substituents (8c,9) may enhance metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Pyridazinone Core: Essential for scaffold rigidity; substitutions at the 3-position (e.g., thiazole, benzyloxy) modulate target engagement .
- Sulfonamide vs. Acetamide : Sulfonamides (target,5a) may exhibit stronger hydrogen-bonding interactions with biological targets compared to acetamides (8a-b) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
